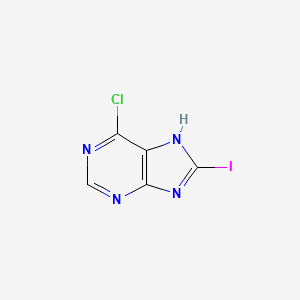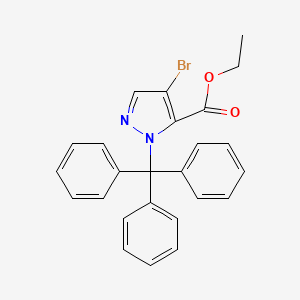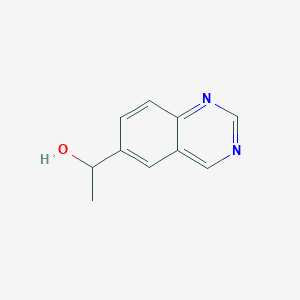
Pyridine-4-sulfonic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-4-sulfonic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a sulfonic acid group attached to the fourth position of the pyridine ring, along with a hydrochloride group. This compound is known for its versatility and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-4-sulfonic acid hydrochloride can be synthesized through several methods. One common approach involves the sulfonation of pyridine using concentrated sulfuric acid or oleum. This reaction typically requires high temperatures and can be catalyzed by mercury salts . Another method involves the diazotation of 4-aminopyridine followed by the substitution of the diazo group with a sulfonyl group . This process is carried out under mild conditions and results in the formation of pyridine-4-sulfonic acid, which can then be converted to its hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct sulfonation of pyridine under harsh conditions, such as using concentrated oleum at temperatures ranging from 180-230°C . This method is efficient for large-scale production and ensures high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
Pyridine-4-sulfonic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, oleum, and diazonium salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, halogenated pyridines, and alkylated pyridines .
Scientific Research Applications
Pyridine-4-sulfonic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-4-sulfonic acid hydrochloride involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, leading to enzyme inhibition or activation . Additionally, the hydrochloride group can enhance the solubility and stability of the compound, making it more effective in various applications .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-3-sulfonic acid hydrochloride
- Pyridine-2-sulfonic acid hydrochloride
- Pyridine-4-carboxylic acid hydrochloride
Comparison
Pyridine-4-sulfonic acid hydrochloride is unique due to the position of the sulfonic acid group on the fourth carbon of the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to pyridine-3-sulfonic acid hydrochloride and pyridine-2-sulfonic acid hydrochloride, the 4-positioned sulfonic acid group offers different steric and electronic effects, making it suitable for specific applications .
Properties
Molecular Formula |
C5H6ClNO3S |
|---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
pyridine-4-sulfonic acid;hydrochloride |
InChI |
InChI=1S/C5H5NO3S.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);1H |
InChI Key |
NUKYYQUCXPBGGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)

![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)

